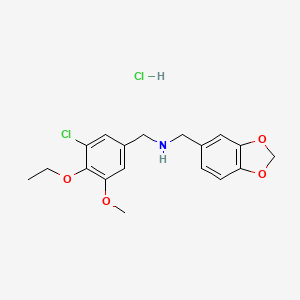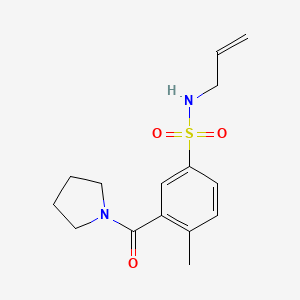![molecular formula C12H16ClNO5S B5360662 N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycine](/img/structure/B5360662.png)
N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycine, also known as CGP 12177, is a chemical compound that has been widely studied for its potential use as a research tool in various scientific fields. This compound belongs to the group of beta-adrenergic receptor antagonists, which are commonly used in pharmacology research to investigate the functions of these receptors in different physiological processes.
Mecanismo De Acción
The mechanism of action of N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycine 12177 involves the competitive inhibition of beta-adrenergic receptors, which are G protein-coupled receptors that mediate the effects of adrenaline and noradrenaline on various tissues and organs. By blocking the activation of these receptors, this compound 12177 can modulate the downstream signaling pathways and physiological responses that are regulated by beta-adrenergic receptors.
Biochemical and Physiological Effects:
This compound 12177 has been shown to have various biochemical and physiological effects, depending on the tissue or organ that is being studied. For example, in cardiac tissue, this compound 12177 can reduce the contractility and heart rate by blocking beta1-adrenergic receptors. In adipose tissue, this compound 12177 can inhibit lipolysis and promote fat storage by blocking beta3-adrenergic receptors. In skeletal muscle, this compound 12177 can increase glucose uptake and glycogen synthesis by blocking beta2-adrenergic receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycine 12177 in lab experiments is its high selectivity and specificity for beta-adrenergic receptors, which allows researchers to investigate the functions of these receptors without interfering with other signaling pathways. However, one of the limitations of this compound 12177 is its relatively low potency and efficacy compared to other beta-blockers, which may require higher concentrations or longer exposure times to achieve the desired effects.
Direcciones Futuras
There are several potential future directions for research on N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycine 12177 and beta-adrenergic receptors. One area of interest is the development of more potent and selective beta-blockers that can be used in clinical settings to treat various diseases, such as hypertension, heart failure, and asthma. Another area of interest is the investigation of the role of beta-adrenergic receptors in cancer progression and metastasis, which may lead to the development of new therapeutic strategies for cancer treatment. Additionally, the use of this compound 12177 as a research tool can continue to provide insights into the functions and regulation of beta-adrenergic receptors in different physiological processes.
Métodos De Síntesis
The synthesis of N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycine 12177 involves several steps, including the reaction of 3-chloro-4-ethoxyaniline with chlorosulfonic acid, followed by the reaction with ethyl glycine to form the final product. The purity and yield of the compound can be improved by using different purification techniques, such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycine 12177 has been extensively used in scientific research to study the functions of beta-adrenergic receptors in different physiological processes, such as cardiovascular, respiratory, and metabolic regulation. This compound has been shown to selectively bind to beta-adrenergic receptors and block their activation by endogenous ligands, such as adrenaline and noradrenaline.
Propiedades
IUPAC Name |
2-[(3-chloro-4-ethoxyphenyl)sulfonyl-ethylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO5S/c1-3-14(8-12(15)16)20(17,18)9-5-6-11(19-4-2)10(13)7-9/h5-7H,3-4,8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLOXOWGOHKRBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)S(=O)(=O)C1=CC(=C(C=C1)OCC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(4-fluorobenzyl)thio]acetyl}-3-methylpiperidine](/img/structure/B5360586.png)
![3-[(isopropylamino)sulfonyl]-5-quinolin-8-ylbenzoic acid](/img/structure/B5360598.png)
![methyl 4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate](/img/structure/B5360605.png)
![1-methyl-7-(4-nitrophenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B5360608.png)
![1-[2-(4-chlorophenoxy)butanoyl]-4-ethylpiperazine](/img/structure/B5360612.png)
![N-(3,3-dimethylbutyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5360619.png)
![ethyl 1-[N-(3-chlorophenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate](/img/structure/B5360620.png)
![1-(1,4-dioxan-2-ylcarbonyl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5360632.png)
![2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5360641.png)
![7-[3-(2-ethyl-1H-benzimidazol-1-yl)propanoyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5360652.png)

![N-(2-fluorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5360672.png)
